7-ethyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine
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Description
“7-ethyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine” is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been the subject of various research studies . For instance, a study described the synthesis of pyrazolo[1,5-a]pyrimidine derivatives . Another study reported the regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCC1=C(C=NC2=CC(C3=CC=CC=C3)=NN21)C(OCC)=O
. The InChI representation is 1S/C16H15N3O2/c1-3-21-16(20)13-10-17-15-9-14(18-19(15)11(13)2)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3
. Chemical Reactions Analysis
The chemical reactions involving pyrazolo[1,5-a]pyrimidines have been studied in various contexts . For example, a study reported the condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate with 4,4-difluoro-1-phenylbutane-1,3-dione to obtain ethyl 7-difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate .Future Directions
The future directions for the research on “7-ethyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine” and related compounds could involve further exploration of their synthesis, structure-activity relationships, and pharmacological effects . There is potential for the development of new pyrimidines as anti-inflammatory agents .
properties
IUPAC Name |
7-ethyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-3-13-9-11(2)16-15-10-14(17-18(13)15)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXWTUOCUXRUJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC2=CC(=NN12)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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